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Compound of Interest

Compound Name: MAK683

Cat. No.: B608806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAK683, a first-in-class, orally

bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), exploring its

mechanism of action, preclinical efficacy, clinical trial data, and future therapeutic potential in

oncology.

Executive Summary
MAK683 represents a novel therapeutic strategy by targeting the Embryonic Ectoderm

Development (EED) subunit of the PRC2 complex. Dysregulation of PRC2, a key epigenetic

regulator, is implicated in the pathogenesis of various cancers. By binding to EED, MAK683
disrupts the EED-EZH2 protein-protein interaction, leading to the inhibition of H3K27

trimethylation and subsequent reactivation of tumor suppressor genes.[1][2] Preclinical studies

have demonstrated its potent anti-proliferative activity in various cancer cell lines and tumor

regression in xenograft models.[3][4][5] A first-in-human Phase I/II clinical trial (NCT02900651)

has shown that MAK683 is generally well-tolerated and exhibits preliminary clinical activity in

patients with advanced malignancies, including diffuse large B-cell lymphoma (DLBCL) and

epithelioid sarcoma (ES).[6][7]

Mechanism of Action
MAK683 is a highly selective, allosteric inhibitor of the PRC2 complex.[7][8] The PRC2

complex, comprising core components EZH2, EED, and SUZ12, is a histone methyltransferase
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that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated

with transcriptional repression.[1][9]

MAK683's unique mechanism involves binding to the H3K27me3-binding pocket of the EED

subunit.[1][5] This binding induces a conformational change in EED, which prevents its

interaction with the catalytic subunit, EZH2.[1] The disruption of the EED-EZH2 interaction

allosterically inhibits the methyltransferase activity of PRC2, leading to a global reduction in

H3K27me3 levels.[1][2] This, in turn, leads to the derepression of PRC2 target genes, including

tumor suppressor genes, ultimately resulting in decreased tumor cell proliferation.[1][10]
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Caption: Mechanism of action of MAK683.
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Preclinical Data
MAK683 has demonstrated potent and selective inhibition of PRC2 activity in a variety of

preclinical models.

In Vitro Activity
MAK683 has shown significant inhibitory activity in biochemical and cellular assays.

Assay Type Target IC50 (nM) Cell Line Reference

AlphaScreen

Binding
EED 59 N/A [4]

LC-MS EED 89 N/A [4]

ELISA EED 26 N/A [4]

Cellular

H3K27me3

Inhibition

PRC2 1.014 HeLa [10]

Antiproliferation

(14 days)
Cell Proliferation 30 KARPAS-422 [4]

In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of MAK683. In a

mouse model of B-cell lymphoma, MAK683 induced tumor regression.[3] Treatment with

MAK683 also significantly inhibited G401 xenograft tumors.[11] Furthermore, in a KARPAS-

422-derived xenograft mouse model, MAK683 demonstrated good therapeutic effects.[11] The

optimization from the tool compound EED226 to MAK683 resulted in a balanced

pharmacokinetic/pharmacodynamic profile and enhanced efficacy.[5]

Clinical Data: Phase I/II Study (NCT02900651)
A first-in-human, multicenter, open-label Phase I/II study was conducted to evaluate the safety,

tolerability, pharmacokinetics, and preliminary anti-tumor activity of MAK683 in adult patients

with advanced malignancies.[6][7][12]
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Study Design and Patient Demographics
Patients with various advanced malignancies, including DLBCL, nasopharyngeal carcinoma,

gastric cancer, ovarian cancer, prostate cancer, and sarcoma, for whom no effective standard

treatment was available, were enrolled.[6][13] MAK683 was administered orally in 28-day

cycles at escalating doses, either once daily (QD) or twice daily (BID).[6] As of August 2021,

139 patients had received MAK683.[7]

Characteristic Value Reference

Total Patients Enrolled 139 [7]

Median Duration of Exposure 57 days (range: 4-1006) [7]

Tumor Types (n, %) [7]

Diffuse Large B-cell

Lymphoma (DLBCL)
31 (22.3%) [7]

Gastric Cancer (GC) 37 (26.6%) [7]

Castration-Resistant Prostate

Cancer (CRPC)
22 (15.8%) [7]

Epithelioid Sarcoma (ES) 17 (12.2%) [7]

Nasopharyngeal Carcinoma

(NPC)
17 (12.2%) [7]

Clear Cell Carcinoma of the

Ovary (CCCO)
9 (6.5%) [7]

SWI/SNF-mutated Sarcoma 6 (4.3%) [7]

Safety and Tolerability
MAK683 was generally well-tolerated.[6][7]
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Safety Parameter Incidence Details Reference

Drug-Related Adverse

Events (AEs)
70.5% (98 patients)

Most common were

neutropenia,

thrombocytopenia,

and anemia.

[7]

Grade 3/4 Drug-

Related AEs
43 patients

Including neutropenia,

thrombocytopenia,

and anemia.

[7]

Dose-Limiting

Toxicities (DLTs)
22 DLTs in 15 patients

Including

thrombocytopenia

(4.9%) and febrile

neutropenia (3.3%).

[7]

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic data showed rapid absorption of MAK683.[6][9]

PK/PD Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
0.975 - 4.08 hours [7]

Apparent Terminal Half-life 2.5 - 6.6 hours [14]

H3K27me3 Reduction

>40% in 7/10 patients with

DLBCL or ES with paired

biopsies

[14]

Clinical Efficacy
Preliminary signs of clinical activity were observed, particularly in patients with DLBCL and ES.

[6][7]
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Efficacy Endpoint Value (90% CI) Patient Population Reference

Overall Response

Rate (ORR)
5.8% (2.52-11.03%) All patients [7]

Disease Control Rate

(DCR)
29% (14-48%) DLBCL subset [6][9]

Complete Response

(CR)
6% (2 patients) DLBCL subset [6][9]

Partial Response (PR) 10% (3 patients) DLBCL subset [6][9]

Stable Disease (SD) 13% (4 patients) DLBCL subset [6][9]

Median Progression-

Free Survival (PFS)
1.9 months (1.8-2.3) All patients [7]

Experimental Protocols & Methodologies
Detailed experimental protocols for the preclinical studies are proprietary. However, the

methodologies employed are standard in drug discovery and development.
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Caption: Conceptual experimental workflow for MAK683 development.

Biochemical Assays (e.g., AlphaScreen, LC-MS, ELISA): These assays were used to determine

the direct binding affinity and inhibitory concentration of MAK683 on the EED subunit of the

PRC2 complex.[4]

Cellular Assays:
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H3K27me3 Levels: Western blotting or flow cytometry was likely used to measure the levels

of H3K27me3 in treated cancer cell lines to confirm the on-target effect of MAK683.[10][14]

Cell Proliferation Assays: Standard assays such as MTT or CellTiter-Glo were likely

employed to assess the anti-proliferative effects of MAK683 on various cancer cell lines over

a period of time.[4]

In Vivo Xenograft Models: Human cancer cell lines (e.g., KARPAS-422 for DLBCL) were

implanted into immunocompromised mice.[3][11] Once tumors were established, mice were

treated with MAK683 or vehicle control, and tumor growth was monitored over time to evaluate

efficacy.

Clinical Trial Protocol (NCT02900651):

Patient Population: Adults with relapsed/refractory advanced malignancies.[13]

Treatment: Oral administration of MAK683 in escalating doses (QD or BID) in 28-day cycles.

[6]

Assessments: Safety was monitored through adverse event reporting. Efficacy was

evaluated using standard criteria (e.g., RECIST 1.1). Pharmacokinetic profiles were

assessed through blood sampling, and pharmacodynamic activity was measured by changes

in H3K27me3 levels in peripheral blood monocytes and tumor biopsies.[7][13][14]

Conclusion and Future Directions
MAK683 is a promising, first-in-class EED inhibitor with a novel mechanism of action that has

demonstrated a manageable safety profile and preliminary anti-tumor activity in heavily pre-

treated patients with advanced cancers.[6][7] The clinical activity observed in DLBCL and

epithelioid sarcoma is particularly encouraging and warrants further investigation.

Future research should focus on:

Identifying predictive biomarkers to select patient populations most likely to respond to

MAK683 therapy.
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Exploring combination strategies with other anti-cancer agents to enhance efficacy and

overcome potential resistance mechanisms.

Conducting larger, randomized clinical trials to definitively establish the efficacy of MAK683
in specific cancer types.

The development of MAK683 represents a significant advancement in the field of epigenetic

therapy and holds the potential to provide a new treatment option for patients with PRC2-

dependent malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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